9-Bromononanenitrile
Overview
Description
9-Bromononanenitrile is an organic compound with the molecular formula C₉H₁₆BrN and a molecular weight of 218.13 g/mol It is a nitrile derivative, characterized by the presence of a bromine atom attached to a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Bromononanenitrile can be synthesized through several methods. One common synthetic route involves the bromination of nonanenitrile. The reaction typically requires a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9-Bromononanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (RNH₂), leading to the formation of corresponding alcohols or amines.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the nitrile group can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or primary amines (RNH₂) in polar solvents like ethanol (EtOH) or water (H₂O).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Alcohols or amines, depending on the nucleophile used.
Reduction: Primary amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
9-Bromononanenitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-Bromononanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
8-Bromooctanenitrile: Similar structure but with one less carbon atom in the chain.
10-Bromodecanenitrile: Similar structure but with one more carbon atom in the chain.
1,8-Dibromooctane: Contains two bromine atoms but lacks the nitrile group.
Uniqueness
9-Bromononanenitrile is unique due to its specific chain length and the presence of both a bromine atom and a nitrile group. This combination imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research .
Properties
IUPAC Name |
9-bromononanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN/c10-8-6-4-2-1-3-5-7-9-11/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEZEFLNVYCDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518677 | |
Record name | 9-Bromononanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54863-45-5 | |
Record name | 9-Bromononanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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